alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine
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Overview
Description
Alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenethylamine backbone, which is substituted with multiple phenyl groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine typically involves multi-step organic reactions. One common method includes the reductive amination of acetophenone derivatives with appropriate amines under catalytic hydrogenation conditions. The reaction conditions often require a hydrogenation catalyst such as palladium on carbon (Pd/C) and a hydrogen source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), halogenating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A simpler phenethylamine derivative with similar structural features but fewer phenyl substitutions.
Phenethylamine: The parent compound of the phenethylamine class, known for its stimulant effects and presence in various biological systems.
Uniqueness
Alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine is unique due to its multiple phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
97375-17-2 |
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Molecular Formula |
C39H41N |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N,4-bis(1-phenylpropan-2-yl)-N-[4-(1-phenylpropan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C39H41N/c1-30(27-33-13-7-4-8-14-33)36-19-23-38(24-20-36)40(32(3)29-35-17-11-6-12-18-35)39-25-21-37(22-26-39)31(2)28-34-15-9-5-10-16-34/h4-26,30-32H,27-29H2,1-3H3 |
InChI Key |
OJNZEVPXRZRZID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)CC4=CC=CC=C4)C(C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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